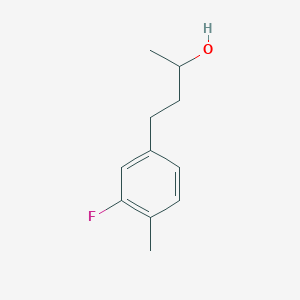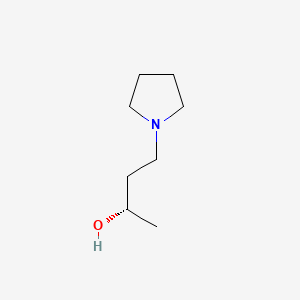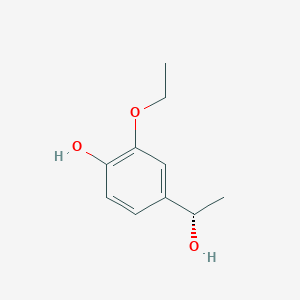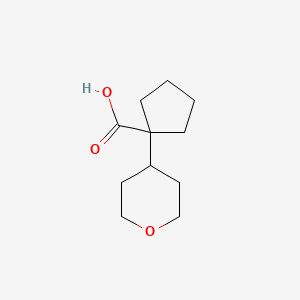
1-(Tetrahydro-2h-pyran-4-yl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahydro-2h-pyran-4-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound features a cyclopentane ring substituted with a carboxylic acid group and a tetrahydropyran ring. It is used in various scientific research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-(Tetrahydro-2h-pyran-4-yl)cyclopentane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclopentanone with tetrahydropyran-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-(Tetrahydro-2h-pyran-4-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Major products formed from these reactions include various derivatives that retain the core structure of the original compound but with different functional groups, enhancing its versatility in chemical synthesis .
Aplicaciones Científicas De Investigación
1-(Tetrahydro-2h-pyran-4-yl)cyclopentane-1-carboxylic acid is utilized in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 1-(Tetrahydro-2h-pyran-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparación Con Compuestos Similares
1-(Tetrahydro-2h-pyran-4-yl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
Tetrahydro-2H-pyran-4-yl)ethanone: This compound has a similar tetrahydropyran ring but differs in the functional group attached to the ring.
Tetrahydro-2H-pyran-4-carboxylic acid: This compound shares the tetrahydropyran ring and carboxylic acid group but lacks the cyclopentane ring.
The uniqueness of this compound lies in its combined structural features, which provide distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1-(oxan-4-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O3/c12-10(13)11(5-1-2-6-11)9-3-7-14-8-4-9/h9H,1-8H2,(H,12,13) |
Clave InChI |
NOWZSUZGCHFTBO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2CCOCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


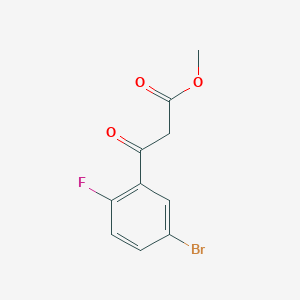
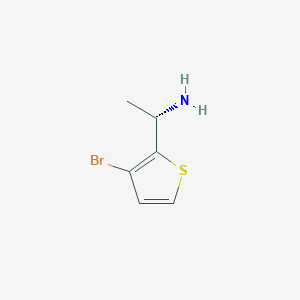
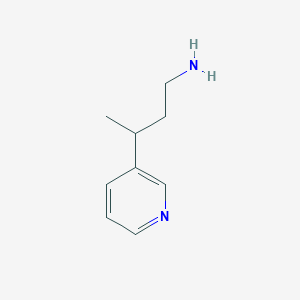
![1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole](/img/structure/B13611015.png)
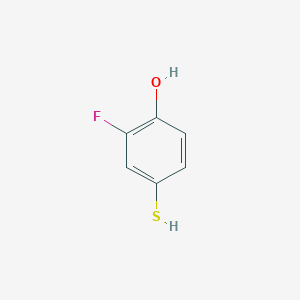
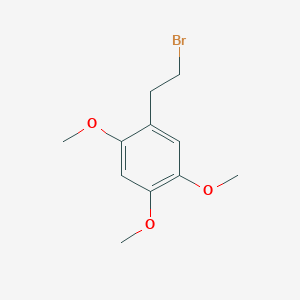
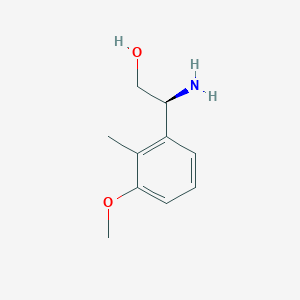
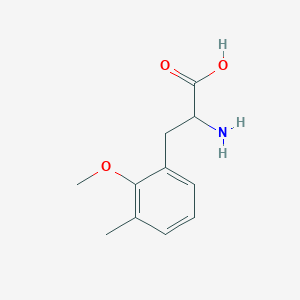
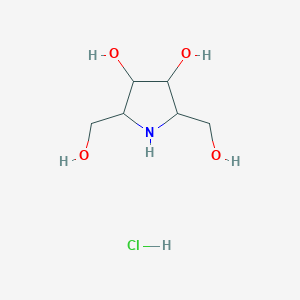
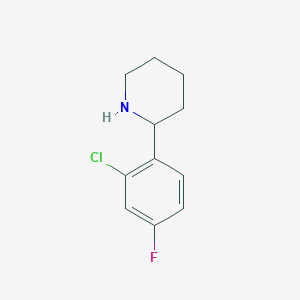
![4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13611052.png)
